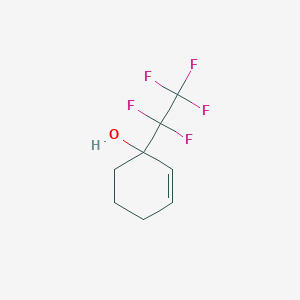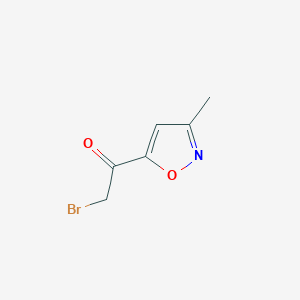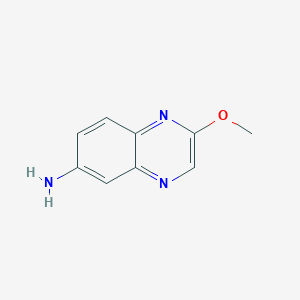
3-Hydroxy-3-(pentafluoroethyl)cyclohexene
Overview
Description
3-Hydroxy-3-(pentafluoroethyl)cyclohexene is an organic compound with the molecular formula C8H9F5O It is characterized by the presence of a hydroxyl group and a pentafluoroethyl group attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-(pentafluoroethyl)cyclohexene typically involves the reaction of cyclohexene with pentafluoroethyl alcohol in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The process can be summarized as follows:
- Cyclohexene is mixed with pentafluoroethyl alcohol.
- A suitable catalyst, such as a Lewis acid, is added to the mixture.
- The reaction mixture is heated to a temperature of around 100-150°C.
- The reaction is allowed to proceed for several hours until the desired product is formed.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-3-(pentafluoroethyl)cyclohexene can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a cyclohexanol derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reaction is usually performed in an inert atmosphere.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3). Alkylation can be performed using alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of 3-oxo-3-(pentafluoroethyl)cyclohexene.
Reduction: Formation of 3-(pentafluoroethyl)cyclohexanol.
Substitution: Formation of 3-halo-3-(pentafluoroethyl)cyclohexene or 3-alkyl-3-(pentafluoroethyl)cyclohexene.
Scientific Research Applications
3-Hydroxy-3-(pentafluoroethyl)cyclohexene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving hydroxyl groups. It can also serve as a model compound for studying the effects of fluorine substitution on biological activity.
Medicine: Potential applications include the development of new pharmaceuticals with improved bioavailability and metabolic stability. The presence of the pentafluoroethyl group can enhance the lipophilicity and membrane permeability of drug candidates.
Industry: It can be used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(pentafluoroethyl)cyclohexene involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the pentafluoroethyl group can enhance the compound’s lipophilicity and facilitate its interaction with lipid membranes. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.
Comparison with Similar Compounds
- 3-Hydroxy-3-(trifluoromethyl)cyclohexene
- 3-Hydroxy-3-(difluoromethyl)cyclohexene
- 3-Hydroxy-3-(fluoromethyl)cyclohexene
Comparison:
Fluorine Substitution: The degree of fluorine substitution affects the compound’s chemical and physical properties. 3-Hydroxy-3-(pentafluoroethyl)cyclohexene has a higher degree of fluorine substitution compared to its analogs, which can result in increased lipophilicity and metabolic stability.
Reactivity: The presence of multiple fluorine atoms can influence the compound’s reactivity in chemical reactions. For example, this compound may exhibit different reactivity patterns in oxidation and reduction reactions compared to its less fluorinated counterparts.
Biological Activity: The unique combination of a hydroxyl group and a pentafluoroethyl group can enhance the compound’s interaction with biological targets, potentially leading to improved pharmacological properties.
Properties
IUPAC Name |
1-(1,1,2,2,2-pentafluoroethyl)cyclohex-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F5O/c9-7(10,8(11,12)13)6(14)4-2-1-3-5-6/h2,4,14H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTUHZNRUVESEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(C(C(F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542204 | |
| Record name | 1-(Pentafluoroethyl)cyclohex-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101417-71-4 | |
| Record name | 1-(Pentafluoroethyl)cyclohex-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,41S,44R,47S,50S,53S,56R,65S,70S)-44-amino-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-41,70-dimethyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid](/img/structure/B34451.png)
![8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride](/img/structure/B34455.png)






